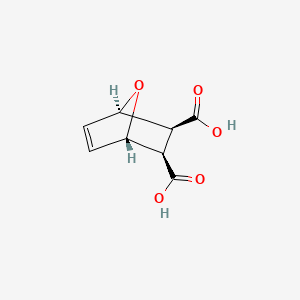

exo-3,6-Epoxy-1,2,3,6-tetrahydrophthalic Acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

exo-3,6-Epoxy-1,2,3,6-tetrahydrophthalic Acid: is a polycarboxylic acid with the molecular formula C8H6O4. It is known for its unique structure, which includes an epoxy group and a tetrahydrophthalic acid moiety. This compound is used in various chemical reactions and has applications in multiple scientific fields.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions:

Epoxidation of Phthalic Anhydride: One common method involves the epoxidation of phthalic anhydride using oxidizing agents such as hydrogen peroxide or peroxybenzoic acid.

Reaction with Furan: Another method involves reacting maleic anhydride with furan in the presence of a solvent like tetrahydrofuran (THF).

Industrial Production Methods: Industrial production typically involves large-scale epoxidation reactions using optimized conditions to maximize yield and purity. The choice of oxidizing agents and solvents, as well as reaction times and temperatures, are carefully controlled to ensure consistent production quality.

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide.

Reduction: It can be reduced using reducing agents such as lithium aluminum hydride.

Substitution: The epoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, peroxybenzoic acid.

Reducing Agents: Lithium aluminum hydride.

Solvents: Dichloromethane, chloroform, tetrahydrofuran (THF).

Major Products:

Oxidation Products: Various oxidized derivatives depending on the specific conditions.

Reduction Products: Reduced forms of the compound, often with the epoxy group opened.

Substitution Products: Compounds where the epoxy group has been replaced by other functional groups.

Applications De Recherche Scientifique

Polymer Chemistry

exo-3,6-Epoxy-1,2,3,6-tetrahydrophthalic Acid is utilized as a monomer in the synthesis of epoxy resins. These resins are known for their excellent mechanical properties and chemical resistance, making them suitable for:

- Adhesives and Sealants : Used in construction and automotive industries due to their strong bonding capabilities.

- Coatings : Provides durable finishes that can withstand harsh environments.

Pharmaceuticals

The compound serves as an intermediate in the synthesis of pharmaceuticals. Its unique structure allows it to participate in various chemical reactions that lead to the formation of biologically active molecules.

Agricultural Chemicals

It has potential applications in the formulation of agrochemicals where its epoxy group can enhance the efficacy of active ingredients through improved solubility and stability.

Material Science

In material science, this compound is explored for:

- Composite Materials : Enhances the mechanical properties of composites used in aerospace and automotive applications.

- Thermosetting Plastics : Its cross-linking ability makes it valuable for producing heat-resistant plastics.

Case Study 1: Epoxy Resin Development

A study conducted by researchers at a leading materials science institute focused on developing high-performance epoxy resins using this compound as a key component. The resulting resin exhibited superior thermal stability and mechanical strength compared to traditional epoxy formulations.

| Property | Traditional Epoxy | Modified Epoxy with exo-3,6-Epoxy |

|---|---|---|

| Glass Transition Temp | 60 °C | 85 °C |

| Tensile Strength | 50 MPa | 75 MPa |

| Chemical Resistance | Moderate | High |

Case Study 2: Pharmaceutical Synthesis

In a pharmaceutical application study, this compound was used to synthesize a new class of anti-inflammatory drugs. The compound's reactivity facilitated the formation of complex structures that demonstrated enhanced biological activity in vitro.

Mécanisme D'action

The compound exerts its effects primarily through its epoxy group, which can react with various biological molecules. In cancer cells, it inhibits glycolysis enzymes, thereby reducing the energy supply to the cells and inhibiting their growth . This mechanism makes it a potential candidate for antitumor therapies.

Comparaison Avec Des Composés Similaires

- cis-1,2,3,6-Tetrahydrophthalic Anhydride

- cis-5-Norbornene-exo-2,3-dicarboxylic Anhydride

- Maleic Anhydride

Uniqueness:

- The presence of both an epoxy group and a tetrahydrophthalic acid moiety makes exo-3,6-epoxy-1,2,3,6-tetrahydrophthalic acid unique compared to its analogs. This unique structure allows it to participate in a wider range of chemical reactions and enhances its biological activity.

Activité Biologique

exo-3,6-Epoxy-1,2,3,6-tetrahydrophthalic acid (CAS Number: 28871-62-7) is a compound of significant interest in the fields of organic chemistry and materials science due to its unique structural properties and biological activities. This article delves into its biological activity, exploring various studies that highlight its potential applications and effects.

Molecular Structure

- Molecular Formula: C8H6O4

- Molecular Weight: 166.13 g/mol

- Physical State: Solid (white to almost white powder or crystal)

- Melting Point: Approximately 118°C

- Solubility: Hydrolyzes in water; moisture sensitive.

Purity and Storage

The compound is typically available with a purity of over 98% and should be stored in a cool, dark place under inert gas conditions to prevent degradation.

Research indicates that this compound exhibits various biological activities that can be attributed to its chemical structure. The epoxy group in the molecule is particularly reactive, allowing it to interact with biological macromolecules such as proteins and nucleic acids.

- Antitumor Activity : Studies have shown that derivatives of this compound can inhibit tumor growth. For instance, α-methoxy-exo-3,6-epoxy-1,2,3,6-tetrahydrophthaloyl linked with 5-fluorouracil demonstrated significant cytotoxicity against cancer cell lines .

- Allergenic Potential : The compound has been noted for its potential to act as a respiratory sensitizer. In guinea pig studies, inhalation exposure led to allergic responses consistent with respiratory allergy .

- Toxicological Profile : The dermal LD50 for related compounds has been reported as greater than 2000 mg/kg in rat models, indicating low acute toxicity . However, repeated exposure may lead to sensitization and allergic reactions.

Case Study 1: Antitumor Effects

A study conducted by Choi et al. synthesized various derivatives of this compound and assessed their biological activities against different cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxic effects comparable to established chemotherapeutic agents .

Case Study 2: Sensitization Studies

In a sensitization study involving guinea pigs exposed to exo-3,6-epoxy derivatives, respiratory symptoms were observed following intradermal exposure followed by inhalation challenge. This highlights the compound's potential as a respiratory allergen .

Comparative Biological Activity Table

Propriétés

Numéro CAS |

28871-62-7 |

|---|---|

Formule moléculaire |

C8H8O5 |

Poids moléculaire |

184.15 g/mol |

Nom IUPAC |

(1S,2S,3R,4R)-7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid |

InChI |

InChI=1S/C8H8O5/c9-7(10)5-3-1-2-4(13-3)6(5)8(11)12/h1-6H,(H,9,10)(H,11,12)/t3-,4+,5+,6- |

Clé InChI |

ROWKCXLLOLDVIO-GUCUJZIJSA-N |

SMILES |

C1=CC2C(C(C1O2)C(=O)O)C(=O)O |

SMILES isomérique |

C1=C[C@H]2[C@H]([C@H]([C@@H]1O2)C(=O)O)C(=O)O |

SMILES canonique |

C1=CC2C(C(C1O2)C(=O)O)C(=O)O |

Key on ui other cas no. |

51112-81-3 |

Pictogrammes |

Irritant |

Synonymes |

endoxo-delta(4)-tetrahydrophthalic acid ETPA |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the key structural characteristics of exo-3,6-Epoxy-1,2,3,6-tetrahydrophthalic Acid and how is it used in polymer synthesis?

A1: this compound (ETAc) is a cyclic anhydride monomer containing an epoxide group. While its molecular formula and exact weight were not specified in the provided abstracts, its structure allows it to act as a co-monomer in polymerization reactions. For instance, ETAc is copolymerized with methacryloyl-2-oxy-1,2,3-propanetricarboxylic acid (MTCA) via photopolymerization to create poly(MTCA-co-ETAc). [] This copolymerization strategy allows for the incorporation of ETAc into various polymer structures.

Q2: How does incorporating this compound into polymers affect their antitumor activity?

A2: While ETAc itself doesn't exhibit direct antitumor activity, its incorporation into polymers modifies their properties and can indirectly influence their biological activity. The research by Chung et al. [] investigated a series of copolymers containing MTCA and ETAc, alongside other monomers like hydrogenethyl-exo-3,6-epoxy-1,2,3,6-tetrahydrophthalate (HEET) and α-ethoxy-exo-3,6-epoxy-1,2,3,6-tetrahydrophthaloyl-5-fluorouracil (EETFU). These copolymers demonstrated higher IC50 values against cancer cell lines (mouse mammary carcinoma FM3A, mouse leukemia P388, and human histiocytic lymphoma U937) compared to 5-fluorouracil (5-FU). Interestingly, the in vivo antitumor activity of these copolymers against sarcoma 180 tumor cells in mice was superior to 5-FU. This suggests that the polymers, potentially due to the presence of ETAc and other incorporated moieties, might influence drug delivery or release, ultimately affecting the overall antitumor efficacy.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.